molecular formula C23H26N4O3 B2519564 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941898-90-4

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2519564
CAS No.: 941898-90-4
M. Wt: 406.486
InChI Key: YKAJVIDDFMLNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a quinoxaline moiety at the 1-position and a 3,4-dimethoxyphenylmethyl group at the carboxamide nitrogen. Quinoxaline derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and neuroprotective effects . The 3,4-dimethoxyphenyl group may enhance bioavailability by modulating lipophilicity and membrane permeability, while the piperidine ring contributes to conformational flexibility and receptor interaction .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJVIDDFMLNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the following steps:

    Preparation of Quinoxaline Intermediate: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized via a Povarov reaction, which involves the cycloaddition of an imine with an alkene in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the quinoxaline and piperidine intermediates with the 3,4-dimethoxyphenylmethyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For example, it affects the expression of genes related to cell cycle regulation and apoptosis, resulting in increased cell death in certain cancer cell lines.

Mechanism of Action
The compound's mechanism involves binding to specific enzymes and receptors, altering their activity. The quinoxaline moiety is particularly effective in interacting with microbial enzymes, which is crucial for its antimicrobial efficacy.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. It has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, exhibiting lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Chemical Biology

The compound serves as a probe for studying interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This application is crucial for understanding the biochemical pathways that the compound influences, which can lead to the development of new therapeutic strategies.

Industrial Applications

Due to its unique structural features, this compound may also have potential applications in the development of new materials with specific electronic or optical properties. This aspect is still under investigation but holds promise for future industrial uses.

Antimicrobial Efficacy

A study evaluating the compound against various pathogens found it particularly effective against MRSA, demonstrating submicromolar activity levels. This suggests potential as a therapeutic agent in treating resistant bacterial infections.

Cytotoxicity Against Cancer Cells

Another study reported that this compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells. This indicates a favorable therapeutic index for potential anticancer applications .

Summary of Biological Activities

Activity TypeEffectivenessNotes
AntimicrobialHigh against MRSA and mycobacteriaMIC values lower than standard antibiotics
AnticancerInhibits proliferation of cancer cellsSelective cytotoxicity observed
Cellular MechanismModulates signaling pathwaysInfluences gene expression related to apoptosis

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to inhibit enzymes like PARP-1 (poly ADP-ribose polymerase 1) and EGFR (epidermal growth factor receptor), which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

  • Structure: Features a diethylamino-butyl chain and a methyloxazolyl group linked to the piperidine core.
  • Properties : Molecular weight = ~517.7 g/mol; HPLC purity = 94.2% .
  • Key Differences: The oxazole ring and diethylamino-butyl chain introduce greater polarity and bulk compared to the quinoxaline and dimethoxyphenylmethyl groups in the target compound. This may reduce blood-brain barrier penetration but enhance solubility .

N-(3,4-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

  • Structure : Replaces the 3,4-dimethoxyphenylmethyl group with a 3,4-dimethylphenyl group.
  • Properties : Molecular formula = C₂₂H₂₄N₄O; molecular weight = 360.5 g/mol .
  • The absence of a methylene spacer (compared to the target compound’s -CH₂- linkage) may restrict conformational flexibility .

(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure: Substitutes quinoxaline with a naphthalene group and introduces a methoxypyridinylmethyl chain.
  • Properties : Reported as a SARS-CoV-2 inhibitor with "acceptable" activity, likely due to naphthalene’s planar aromaticity enhancing viral protease binding .
  • Key Differences: The naphthalene moiety may confer stronger π-π stacking interactions than quinoxaline, while the methoxypyridine group could improve aqueous solubility .

A-740003 (P2X7 Receptor Antagonist)

  • Structure: Contains a 5-quinolinylamino-cyanoimino group and a 3,4-dimethoxyphenylacetamide chain.
  • Activity : Dose-dependent neuropathic pain reduction in rats via P2X7 receptor antagonism .
  • Comparison: The target compound’s quinoxaline group may mimic the quinoline in A-740003 for receptor interaction, but the absence of a cyanoimino group could limit potency at P2X7 .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Reference
N-[(3,4-Dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide C₂₃H₂₆N₄O₃ 414.5 Quinoxaline, 3,4-dimethoxyphenylmethyl Inferred antiviral/purinergic activity N/A
N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₃₀H₄₁N₅O₃ 517.7 Oxazole, diethylamino-butyl HCV entry inhibition (hypothetical)
N-(3,4-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide C₂₂H₂₄N₄O 360.5 Quinoxaline, 3,4-dimethylphenyl Unknown
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₃₀N₄O₂ 446.5 Naphthalene, methoxypyridinylmethyl SARS-CoV-2 inhibition
A-740003 C₂₅H₂₈N₆O₃ 460.5 Quinoline, cyanoimino, dimethoxyphenyl P2X7 receptor antagonism

Research Implications and Limitations

While the target compound shares structural motifs with HCV entry inhibitors (e.g., oxazole derivatives in ) and SARS-CoV-2 protease binders (e.g., naphthalene-containing analogs in ), its pharmacological profile remains underexplored. The 3,4-dimethoxyphenylmethyl group may improve CNS penetration compared to dimethylphenyl analogs , but this requires validation. Future studies should prioritize in vitro assays against viral targets (e.g., HCV NS5A or SARS-CoV-2 3CLpro) and purinergic receptors to establish mechanistic relevance.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group. Its molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3} with a molecular weight of 406.5 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The quinoxaline component is particularly noted for its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . In laboratory studies, the compound demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Anticancer Properties

The compound has also shown promise in cancer research. Studies indicate that it can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For instance, it affects the expression of genes related to cell cycle regulation and apoptosis, leading to increased cell death in certain cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding alters their activity, which can inhibit microbial growth and affect cellular processes in cancer cells. The compound's interaction with microbial enzymes is crucial for its antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the compound against various pathogens, it was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating submicromolar activity levels .
  • Cytotoxicity Against Cancer Cells : Another study reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Dosage Effects

The effects of this compound vary significantly with dosage. Lower doses have been associated with therapeutic effects such as antimicrobial and anticancer activities without significant toxicity. Conversely, higher doses may lead to adverse effects, necessitating careful dosage optimization in therapeutic settings .

Summary of Biological Activities

Activity Type Effectiveness Notes
AntimicrobialHigh against MRSA and mycobacteriaMIC values lower than standard antibiotics
AnticancerInhibits proliferation of cancer cellsSelective cytotoxicity observed
Cellular MechanismModulates signaling pathwaysInfluences gene expression related to apoptosis

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the quinoxaline intermediate via condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions (e.g., acetic acid).
  • Step 2 : Prepare the piperidine-4-carboxamide intermediate by coupling piperidine-4-carboxylic acid with N-[(3,4-dimethoxyphenyl)methyl]amine using carbodiimide-based coupling reagents (e.g., DCC or EDC).
  • Step 3 : Combine intermediates via nucleophilic substitution or amide bond formation. Purify using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Key Reagents : o-phenylenediamine, 1,2-diketones, DCC/EDC, triethylamine .

Q. How can researchers assess the compound’s anticancer activity in vitro?

  • Methodology :

  • Cell Proliferation Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values across cell types.
  • Apoptosis Analysis : Perform Annexin V/PI staining with flow cytometry or measure caspase-3/7 activation via luminescence assays.
  • Gene Expression Profiling : Conduct qPCR or RNA-seq to evaluate changes in p53, Bax, and Bcl-2 expression .

Q. What biochemical assays are suitable for studying its antimicrobial mechanisms?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against microbial enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods.
  • Time-Kill Curves : Monitor bacterial/fungal growth kinetics in liquid culture at varying compound concentrations.
  • Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of microbial membranes .

Advanced Research Questions

Q. How can contradictory data on the compound’s efficacy across cancer cell lines be resolved?

  • Methodology :

  • Comparative Omics : Perform proteomics/transcriptomics to identify cell-specific targets (e.g., kinase signaling vs. metabolic pathways).
  • Metabolite Profiling : Use LC-MS to detect cell line-dependent metabolite interference (e.g., glutathione conjugation).
  • 3D Tumor Models : Validate activity in spheroids/organoids to mimic in vivo heterogeneity .

Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?

  • Methodology :

  • Structural Modifications : Introduce substituents to the quinoxaline or dimethoxyphenyl groups to enhance target affinity (e.g., halogenation).
  • Prodrug Design : Mask the carboxamide group with pH-sensitive linkers for tumor microenvironment-specific activation.
  • Selectivity Screening : Compare toxicity in non-cancerous cell lines (e.g., HEK-293) using high-content imaging .

Q. How do temporal effects (e.g., compound stability) influence experimental outcomes?

  • Methodology :

  • Stability Studies : Incubate the compound under varying conditions (pH, light, temperature) and quantify degradation via HPLC.
  • Long-Term Exposure Assays : Treat cells for 72+ hours and monitor adaptive responses (e.g., autophagy induction via LC3-II staining).
  • Metabolite Identification : Use HR-MS to characterize degradation products that may confound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.